



The Discovery and Development of Pyrapropoyne: A Novel Succinate Dehydrogenase Inhibitor Fungicide

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Compound of Interest		
	N-{2-[3-chloro-5-(2-	
Compound Name:	cyclopropylethynyl)pyridin-2-yl]-2-	
	[(propan-2-yloxy)imino]ethyl}-3-	
	(difluoromethyl)-1-methyl-1H-	
	pyrazole-4-carboxamide	
Cat. No.:	B1436120	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrapropoyne is a novel fungicide developed by Nissan Chemical Industries, characterized by its pyrazole-carboxamide structure.[1][2] It functions as a succinate dehydrogenase inhibitor (SDHI), a class of fungicides that disrupt the mitochondrial respiratory chain in pathogenic fungi, leading to the cessation of energy production and subsequent cell death.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological efficacy of Pyrapropoyne. Detailed experimental protocols for its synthesis and evaluation are presented, alongside a summary of its fungicidal activity against a range of plant pathogens.

Introduction

The continuous evolution of fungal resistance to existing fungicides necessitates the development of new active ingredients with novel modes of action. Succinate dehydrogenase inhibitors (SDHIs) have emerged as a crucial class of fungicides, targeting a key enzyme in the



fungal respiratory system.[3] Pyrapropoyne, introduced by Nissan Chemical Industries in 2017, represents a significant advancement in this class, demonstrating a broad spectrum of activity against economically important plant diseases.[1][2] This document serves as a technical resource for researchers and professionals in the field of agrochemical development, detailing the scientific journey from the discovery to the characterization of Pyrapropoyne.

Physicochemical Properties

Pyrapropoyne is a complex organic molecule with the IUPAC name N-{(2Z)-2-[3-chloro-5-(cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.[4] Its chemical and physical properties are summarized in the table below.

Property	Value
Chemical Formula	C21H22ClF2N5O2
Molecular Weight	448.9 g/mol
CAS Registry Number	1803108-03-3
Appearance	Not specified
Mode of Action	Succinate Dehydrogenase Inhibitor (SDHI)

Synthesis of Pyrapropoyne

The synthesis of Pyrapropoyne is a multi-step process that involves the strategic construction of its pyrazole-carboxamide core and the introduction of key functional groups. A detailed experimental protocol for a representative synthesis of a pyrazole-carboxamide derivative is provided below, based on established methodologies for this class of compounds.

Experimental Protocol: Synthesis of a Pyrazole-Carboxamide Derivative

This protocol outlines a general procedure for the synthesis of pyrazole-4-carboxamides, which is analogous to the synthesis of Pyrapropoyne.



Step 1: Synthesis of Pyrazole-4-Carboxylic Acid

- To a solution of pyrazole-4-carbaldehyde in a 3:2 mixture of water and acetone, add potassium permanganate (KMnO₄) in a 1:3 molar ratio.
- Reflux the mixture at 80°C for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and filter to remove manganese dioxide.
- Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the pyrazole-4-carboxylic acid.
- Collect the precipitate by filtration, wash with cold water, and dry to yield the desired product.

Step 2: Synthesis of Pyrazole-4-Carboxamide Derivatives

- Dissolve the pyrazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane).
- Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide (DMF) to the solution and stir at room temperature to form the acid chloride.
- In a separate flask, dissolve the appropriate amine in a suitable solvent and add a base (e.g., triethylamine or pyridine).
- Slowly add the acid chloride solution to the amine solution at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 10 hours.
- Upon completion, remove the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to obtain the final pyrazole-carboxamide product.[5]

Synthesis Workflow





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Caption: Synthetic pathway of Pyrapropoyne.

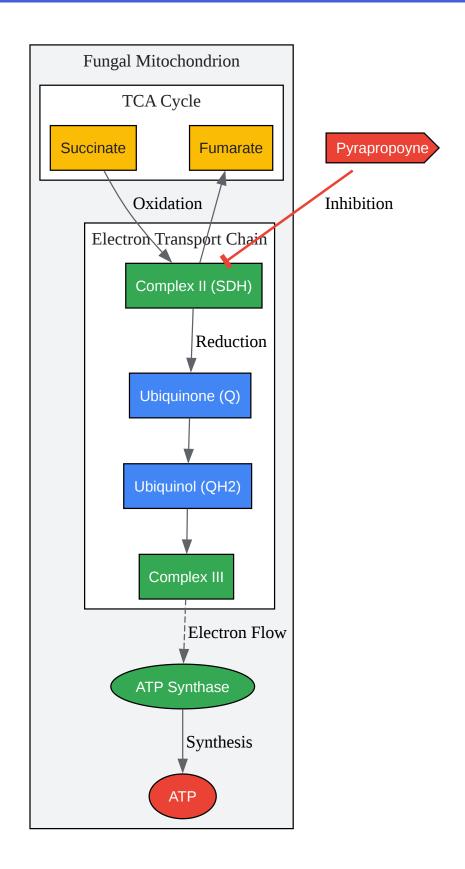
Mechanism of Action

Pyrapropoyne, as an SDHI fungicide, targets the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[3]

Signaling Pathway

The inhibition of SDH by Pyrapropoyne disrupts the tricarboxylic acid (TCA) cycle and cellular respiration. This blockage leads to an accumulation of succinate and prevents the reduction of ubiquinone to ubiquinol, thereby halting ATP synthesis and ultimately causing fungal cell death. [3]





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Caption: Mechanism of action of Pyrapropoyne.



Biological Activity

Pyrapropoyne exhibits a broad fungicidal spectrum, effectively controlling a variety of plant pathogens.

In Vitro Fungicidal Activity

While specific EC₅₀ values for Pyrapropoyne against a wide range of pathogens are not publicly available in the searched literature, the general methodology for determining such values is well-established.

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

- Prepare potato dextrose agar (PDA) medium and amend with serial dilutions of Pyrapropoyne dissolved in a suitable solvent (e.g., DMSO).
- Pour the amended PDA into Petri dishes.
- Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each PDA plate.
- Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.
- Measure the colony diameter at regular intervals until the mycelial growth in the control plate (without fungicide) reaches the edge of the plate.
- Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
- Determine the EC₅₀ value (the concentration of the fungicide that inhibits mycelial growth by 50%) by probit analysis or other suitable statistical methods.

In Vivo Fungicidal Efficacy

Field trials are essential to evaluate the performance of a fungicide under real-world conditions. Although specific quantitative data for Pyrapropoyne's field performance were not found in the initial searches, a general protocol for conducting such trials is described below.



Experimental Protocol: Field Efficacy Trial

- Trial Design: Employ a randomized complete block design with multiple replications (typically 3-4) for each treatment.
- Treatments: Include an untreated control, Pyrapropoyne at various application rates, and a standard commercial fungicide for comparison.
- Application: Apply the fungicides using calibrated spray equipment to ensure uniform coverage of the target crop. The timing and frequency of applications should be based on the disease epidemiology and the manufacturer's recommendations.
- Disease Assessment: Regularly assess disease incidence and severity using standardized rating scales throughout the growing season.
- Yield and Quality Assessment: At harvest, measure the crop yield and assess quality parameters relevant to the specific crop.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects on disease control, yield, and quality.

Fungicidal Spectrum

Pyrapropoyne is reported to be effective against a range of fungal diseases, including:

- Blights
- Mildews
- Leaf spots
- Anthracnose

It has been developed for use on crops such as:

- Paddy rice
- Grapes



- Cucurbits
- Potatoes

Conclusion

Pyrapropoyne is a promising new SDHI fungicide with a broad spectrum of activity against important plant pathogens. Its unique chemical structure and mode of action make it a valuable tool for disease management and resistance management strategies. Further research to elucidate its precise binding mechanism to the SDH enzyme and to gather more extensive field trial data across a wider range of crops and pathogens will be crucial for its successful integration into modern agricultural practices.

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